REACTION_SMILES
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[Br:7][CH:8]([CH3:9])[CH3:10].[C:1](=[O:2])([O-:3])[O-:4].[CH2:29]([O:30][C:31](=[O:32])[CH3:33])[CH3:34].[CH3:11][O:12][C:13]([c:14]1[cH:15][c:16]([OH:21])[cH:17][c:18]([OH:20])[cH:19]1)=[O:22].[CH3:24][N:25]([CH3:26])[CH:27]=[O:28].[K+:5].[K+:6].[OH2:23]>>[CH:8]([CH3:9])([CH3:10])[O:20][c:18]1[cH:17][c:16]([OH:21])[cH:15][c:14]([C:13]([O:12][CH3:11])=[O:22])[cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(O)cc(O)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
|
|
Type
|
product
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Smiles
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COC(=O)c1cc(O)cc(OC(C)C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |